3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with an amino group and a methyl group, as well as a sulfone group (1,1-dioxide) and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydrothiophene ring.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines.
Oxidation to Sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfone group (1,1-dioxide) using oxidizing agents such as hydrogen peroxide or peracids.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other lower oxidation state sulfur compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state sulfur compounds.
Reduction Products: Sulfides or other reduced sulfur compounds.
Substitution Products: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Medicine:
Drug Development: It can be explored as a potential drug candidate or as a building block in the synthesis of pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a reagent or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group and the sulfone group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-4-methyltetrahydrothiophene: Lacks the sulfone group, leading to different chemical properties and reactivity.
4-Methyltetrahydrothiophene 1,1-dioxide: Lacks the amino group, affecting its biological activity and applications.
3-Methylamino-tetrahydrothiophene 1,1-dioxide: Contains a methylamino group instead of an amino group, leading to variations in reactivity and applications.
Uniqueness: 3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the presence of both the amino group and the sulfone group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H12ClNO2S |
---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
4-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
OYXAKOJEGGPLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC1N.Cl |
Origin of Product |
United States |
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